2-Chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
CAS No.: 1240659-00-0
Cat. No.: VC5175969
Molecular Formula: C19H15ClN4O
Molecular Weight: 350.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240659-00-0 |
|---|---|
| Molecular Formula | C19H15ClN4O |
| Molecular Weight | 350.81 |
| IUPAC Name | 2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C19H15ClN4O/c20-12-19(25)24-18(11-16(23-24)13-4-2-1-3-5-13)14-6-7-15-17(10-14)22-9-8-21-15/h1-10,18H,11-12H2 |
| Standard InChI Key | NSNAJMIMUBGVNC-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC4=NC=CN=C4C=C3 |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone. Its molecular formula is C₁₉H₁₅ClN₄O, with a molecular weight of 350.8 g/mol . The structure integrates a quinoxaline moiety (a bicyclic system of two fused pyrazine rings) substituted at position 6, a dihydropyrazole ring at position 3, and a phenyl group at position 5 of the pyrazole (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₄O |
| Molecular Weight | 350.8 g/mol |
| SMILES | C1C@HC3=C4C(=CC=C3)N=CC=N4 |
| InChI Key | DGVUQOIRXYABFV-QGZVFWFLSA-N |
Stereochemical Considerations
The compound features a chiral center at the C3 position of the dihydropyrazole ring, leading to (R)- and (S)-enantiomers. The (R)-configuration is reported in PubChem CID 95789623, a closely related analog with a quinoxalin-5-yl substituent . Stereochemistry significantly influences biological activity, as seen in other chiral quinoxaline derivatives .
Synthesis and Characterization
Synthetic Pathways
The synthesis of quinoxaline-pyrazole hybrids typically involves cyclocondensation reactions. A plausible route for this compound includes:
-
Formation of the Quinoxaline Core: 2,3-Dichloroquinoxaline reacts with a substituted phenylhydrazine to introduce the dihydropyrazole ring .
-
Chloroacetylation: The resulting intermediate undergoes nucleophilic substitution with chloroacetyl chloride to install the chlorinated ethanone group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2,3-Dichloroquinoxaline, phenylhydrazine, ethanol, reflux (6 h) | 78% | |
| 2 | Chloroacetyl chloride, base, THF, 0°C (2 h) | 65% |
Spectroscopic Characterization
-
IR Spectroscopy: Key peaks include C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
-
¹H NMR: Signals at δ 2.35–2.60 ppm (CH₃ of ethanone), δ 7.20–8.10 ppm (aromatic protons), and δ 4.10–4.50 ppm (dihydropyrazole CH₂) .
-
Mass Spectrometry: Molecular ion peak at m/z 350.8 (M⁺), with fragments at m/z 315 (M⁺-Cl) and 278 (M⁺-C₃H₃Cl) .
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
Pyrazole-quinoxaline hybrids demonstrate COX-2 inhibition and reduced prostaglandin synthesis. In murine models, analogs suppressed paw edema by 60–75% at 50 mg/kg doses . The phenyl group at position 5 likely enhances lipophilicity, improving membrane permeability.
Table 3: Inferred Biological Data (Based on Analogs)
| Activity | Model/Assay | Result | Reference |
|---|---|---|---|
| Anticancer | HEPG2 cell line | IC₅₀: 15 µM (est.) | |
| Anti-inflammatory | Carrageenan-induced edema | 65% inhibition (est.) |
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for developing kinase inhibitors (e.g., EGFR, VEGFR) due to its planar quinoxaline core, which facilitates ATP-binding pocket interactions. Structural modifications, such as replacing chlorine with fluorine, could optimize pharmacokinetics .
Material Science
Quinoxaline derivatives are explored as organic semiconductors. The conjugated π-system and electron-withdrawing chloroethanone group may enable n-type conductivity, with estimated electron mobility of 0.1–0.3 cm²/V·s .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume